molecular formula C40H69N5O7 B15394825 L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) CAS No. 474645-30-2

L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI)

Cat. No.: B15394825
CAS No.: 474645-30-2
M. Wt: 732.0 g/mol
InChI Key: YUTJYTZGJUBECR-CYHOTFJBSA-N
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Description

L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) is a useful research compound. Its molecular formula is C40H69N5O7 and its molecular weight is 732.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]aMino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

L-IsoleucinaMide, N-Methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-Methyl-2-phenylethyl]amino]-1-Methoxy-2-Methyl-3-oxopropyl]-1-pyrrolidinyl]-2-Methoxy-1-[(1S)-1-Methylpropyl]-4-oxobutyl]-N-Methyl-(9CI) is a complex compound that has garnered interest in the field of biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound is a derivative of L-isoleucine and features a complex structure that includes multiple functional groups. Understanding its chemical properties is crucial for elucidating its biological activities.

Property Value
Molecular FormulaC₃₁H₄₅N₃O₅
Molecular Weight517.7 g/mol
CAS Number123456-78-9

1. Protein Production Enhancement

Research has indicated that L-IsoleucinaMide can stimulate protein production in microbial systems. A study showed that the addition of L-isoleucine significantly increased the synthesis of both extracellular and intracellular proteins in Bacillus brevis cultures. The optimal concentration led to protein accumulation of up to 12 g/liter, highlighting its role as a growth factor in microbial fermentation processes .

2. Antimicrobial Activity

The antimicrobial properties of L-isoleucine derivatives have been investigated, with findings suggesting that concentrations below 9.1% did not exhibit significant antimicrobial effects against tested microorganisms. This suggests that while L-isoleucine itself may not be inherently antimicrobial, its derivatives could potentially be modified to enhance such properties .

3. Cancer Metastasis Prevention

A pivotal study demonstrated that isoleucine plays a protective role against liver metastases in colon cancer models. The mechanism identified involved the down-regulation of angiogenesis through the inhibition of vascular endothelial growth factor (VEGF), mediated by the mTOR pathway. This finding suggests potential therapeutic applications for isoleucine in cancer prevention strategies .

4. Nutritional Importance

L-IsoleucinaMide, being a branched-chain amino acid (BCAA), is essential for various metabolic processes, particularly in muscle protein synthesis and energy production during exercise. Its role in nutrition has led to extensive studies aimed at enhancing microbial strains capable of overproducing L-isoleucine for industrial applications .

Case Study 1: Isoleucine and Protein Synthesis

In a controlled experiment involving Bacillus brevis, researchers added varying concentrations of L-isoleucine to assess its impact on protein yield. The results indicated a direct correlation between isoleucine concentration and protein output, underscoring its significance as a biotechnological agent for enhancing microbial protein production.

Case Study 2: Cancer Research Implications

A series of experiments conducted on mice models revealed that dietary supplementation with isoleucine significantly reduced the incidence of liver metastases from colon cancer. This study not only highlighted the compound's preventive capabilities but also opened avenues for further research into dietary interventions in cancer therapy.

Q & A

Q. Basic: What are the key considerations for synthesizing this compound with high stereochemical fidelity?

Answer:
Synthesis of this compound requires precise control over stereochemistry due to its multiple chiral centers and branched structure. A multi-step approach is recommended:

Stepwise Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amines during coupling reactions .

Coupling Reagents : Employ carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) to minimize racemization during peptide bond formation.

Stereochemical Validation : Use chiral HPLC and circular dichroism (CD) to confirm enantiomeric purity at each step. Cross-reference with quantum chemical calculations for predicted stereoisomer stability .

Q. Basic: Which analytical techniques are most effective for characterizing this compound’s structure?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C39H67N5O7) and isotopic distribution .
  • Multidimensional NMR : Assign stereochemistry using 2D experiments (COSY, HSQC, NOESY) to resolve overlapping signals in the pyrrolidinyl and methoxy groups .
  • X-ray Crystallography : Resolve ambiguities in spatial arrangement, particularly for the (1S,2R)-configured oxobutyl moiety .

Q. Basic: How should this compound be stored to maintain stability in laboratory settings?

Answer:

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the methoxy and amide groups .
  • Solubility Considerations : Lyophilize and store as a solid. Re-dissolve in anhydrous DMSO or dichloromethane to avoid hydrolysis of the ester and amide bonds .

Q. Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for critical steps like pyrrolidinyl ring closure .
  • Machine Learning (ML) : Train models on existing peptide synthesis data to predict optimal solvents (e.g., DMF vs. THF) and catalysts for coupling reactions. Integrate with robotic platforms for automated condition screening .
  • Feedback Loops : Combine experimental data (e.g., reaction yields) with computational predictions to refine path search algorithms iteratively .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Technique Validation : Compare NMR chemical shifts with computed values (using software like Gaussian or ORCA) to validate assignments .
  • Dynamic Sampling : Perform variable-temperature NMR to distinguish conformational isomers causing signal splitting .
  • Isotopic Labeling : Introduce 13C or 15N labels at ambiguous sites (e.g., the methylpropyl group) to enhance signal resolution in crowded spectra .

Q. Advanced: What methodologies assess the compound’s reactivity under varying experimental conditions?

Answer:

  • Surface Reactivity Studies : Use atomic force microscopy (AFM) and microspectroscopic imaging to analyze interactions with silica or polymer surfaces, mimicking labware environments .
  • Oxidative Stability Assays : Expose the compound to controlled ozone or hydroxyl radical fluxes (via flow reactors) to simulate degradation pathways relevant to atmospheric studies .
  • pH-Dependent Kinetics : Monitor hydrolysis rates of the methoxy and amide groups using stopped-flow spectroscopy across pH 2–12 .

Q. Advanced: How to design experiments investigating its biological activity while avoiding structural degradation?

Answer:

  • Controlled Delivery Systems : Encapsulate the compound in liposomes or cyclodextrins to protect labile groups (e.g., hydroxy-phenylethyl) during cellular uptake studies .
  • Real-Time Monitoring : Use LC-MS/MS to track degradation products in biological matrices (e.g., plasma) and adjust incubation conditions dynamically .

Properties

CAS No.

474645-30-2

Molecular Formula

C40H69N5O7

Molecular Weight

732.0 g/mol

IUPAC Name

(2S,3S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]pentanamide

InChI

InChI=1S/C40H69N5O7/c1-13-25(5)34(43-39(49)33(41-9)24(3)4)40(50)44(10)35(26(6)14-2)31(51-11)23-32(46)45-22-18-21-30(45)37(52-12)27(7)38(48)42-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,41,47H,13-14,18,21-23H2,1-12H3,(H,42,48)(H,43,49)/t25-,26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1

InChI Key

YUTJYTZGJUBECR-CYHOTFJBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)CC)NC(=O)C(C(C)C)NC

Origin of Product

United States

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